molecular formula C14H12F3NO3 B299577 N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B299577
M. Wt: 299.24 g/mol
InChI Key: BIPXCUDUJPJMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide, commonly known as EF-24, is a synthetic compound with potential applications in scientific research. EF-24 is a member of the chalcone family, a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties. EF-24 has been shown to possess potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further investigation.

Mechanism of Action

EF-24 exerts its anticancer activity by activating the p53 tumor suppressor pathway, a key pathway involved in regulating cell growth and preventing the development of cancer. EF-24 has been shown to stabilize the p53 protein, leading to increased levels of p53 in cancer cells. This, in turn, leads to the activation of downstream targets of p53, such as the pro-apoptotic protein Bax, which induces apoptosis in cancer cells.
Biochemical and physiological effects:
EF-24 has been shown to possess a variety of biochemical and physiological effects. In addition to its anticancer activity, EF-24 has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's. EF-24 has also been shown to inhibit the activity of the transcription factor NF-κB, a key regulator of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

EF-24 possesses several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. EF-24 is also relatively stable and can be stored for extended periods of time without significant degradation. However, EF-24 does have some limitations for use in lab experiments. It is a relatively new compound, and its full range of biological effects and potential side effects are not yet fully understood. Additionally, EF-24 can be expensive to synthesize, which may limit its availability for use in some experiments.

Future Directions

There are several potential future directions for research on EF-24. One area of interest is in the development of EF-24 analogs with improved potency and selectivity for specific cancer types. Another area of interest is in the development of EF-24 formulations for use in clinical trials. Finally, research on the potential applications of EF-24 in the treatment of other diseases, such as Alzheimer's and Parkinson's, may also be of interest.

Synthesis Methods

EF-24 can be synthesized using a variety of methods, including the Claisen-Schmidt condensation, the Perkin reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing EF-24 involves the Claisen-Schmidt condensation of 2-hydroxy-5-trifluoromethylacetophenone with ethyl 2-furoate in the presence of a strong base such as sodium hydroxide.

Scientific Research Applications

EF-24 has been the subject of extensive scientific research due to its potential applications in cancer treatment. Studies have shown that EF-24 possesses potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. EF-24 has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the p53 tumor suppressor pathway. In addition to its anticancer activity, EF-24 has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

N-[2-ethoxy-5-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C14H12F3NO3/c1-2-20-11-6-5-9(14(15,16)17)8-10(11)18-13(19)12-4-3-7-21-12/h3-8H,2H2,1H3,(H,18,19)

InChI Key

BIPXCUDUJPJMCK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CO2

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CO2

Origin of Product

United States

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